![molecular formula C8H13N5O4 B2658755 2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]tetrazol-2-yl]acetic acid CAS No. 2248365-42-4](/img/structure/B2658755.png)
2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]tetrazol-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]tetrazol-2-yl]acetic acid, also known as MPTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTA is a tetrazole derivative that has been synthesized and studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Mechanism of Action
2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]tetrazol-2-yl]acetic acid is believed to exert its effects by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins play a crucial role in the inflammatory response, and their inhibition can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]tetrazol-2-yl]acetic acid has been shown to exhibit significant anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce fever and inflammation in various experimental models. 2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]tetrazol-2-yl]acetic acid has been shown to be well-tolerated in animals, with no significant adverse effects reported.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]tetrazol-2-yl]acetic acid is its potential applications in the treatment of various inflammatory conditions. Its anti-inflammatory and analgesic effects make it a potential candidate for the development of new drugs for the treatment of conditions such as arthritis and other inflammatory disorders. However, one of the limitations of 2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]tetrazol-2-yl]acetic acid is its relatively low solubility in water, which can make it difficult to administer in certain experimental models.
Future Directions
There are several potential future directions for the study of 2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]tetrazol-2-yl]acetic acid. One potential direction is the development of new drugs based on the structure of 2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]tetrazol-2-yl]acetic acid, with improved solubility and potency. Another direction is the study of the mechanism of action of 2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]tetrazol-2-yl]acetic acid in more detail, to better understand its effects on the inflammatory response. Additionally, the potential applications of 2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]tetrazol-2-yl]acetic acid in other fields, such as cancer research, could also be explored.
Synthesis Methods
2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]tetrazol-2-yl]acetic acid can be synthesized using various methods, including the reaction of 2-(bromomethyl)acetic acid with sodium azide, followed by the reaction of the resulting compound with tert-butyl carbamate. The final step involves the removal of the tert-butyl group to yield 2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]tetrazol-2-yl]acetic acid. Other methods involve the reaction of tetrazole with acetic anhydride in the presence of a catalyst.
Scientific Research Applications
2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]tetrazol-2-yl]acetic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of various inflammatory conditions.
properties
IUPAC Name |
2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]tetrazol-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O4/c1-8(2,3)17-7(16)9-6-10-12-13(11-6)4-5(14)15/h4H2,1-3H3,(H,14,15)(H,9,11,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDBSRMYTIXPLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN(N=N1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetonitrile](/img/structure/B2658672.png)
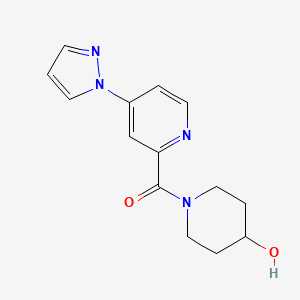
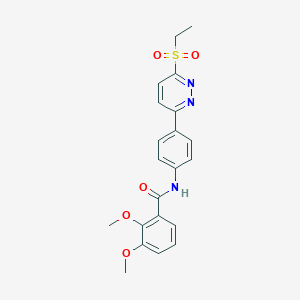
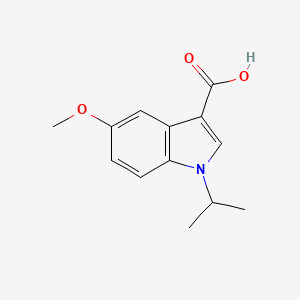
![Tert-butyl N-[(1R,3R)-3-(4-aminophenyl)cyclopentyl]carbamate](/img/structure/B2658685.png)
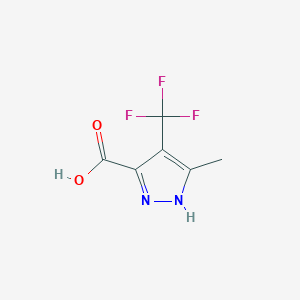
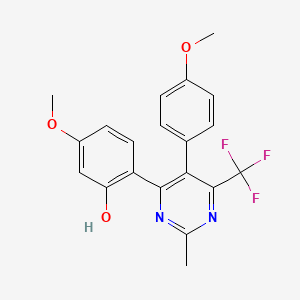
![1-(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-yl)ethanol](/img/structure/B2658688.png)
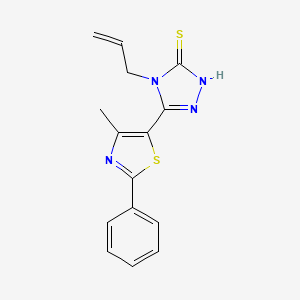

![8-(4-ethoxyphenyl)-2-(4-fluorobenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2658692.png)
![2-(benzylthio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2658693.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2658694.png)
